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molecular formula AlLi B012551 Lithium aluminum CAS No. 87871-87-2

Lithium aluminum

Cat. No. B012551
M. Wt: 33.9 g/mol
InChI Key: JFBZPFYRPYOZCQ-UHFFFAOYSA-N
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Patent
US09174981B2

Procedure details

Commercially available ethyl 1-isopropyl-1H-pyrazole-3-carboxylate was dissolved in diethyl ether, the solution was cooled to 0° C., and a 1M lithium aluminum solution in tetrahydrofuran was added. After stirring for 3 hours, the reaction mixture was poured into a cold 30% aqueous Rochelle's salt solution and was allowed to stir for one hour. The resulting mixture was extracted twice with diethyl ether. The combined organic extracts were washed with 10% aqueous potassium carbonate solution and brine, dried over sodium sulfate, and concentrated under reduced pressure to yield the desired compound (54% yield).
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
solvent
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Yield
54%

Identifiers

REACTION_CXSMILES
[CH:1]([N:4]1[CH:8]=[CH:7][C:6]([C:9](OCC)=[O:10])=[N:5]1)([CH3:3])[CH3:2].[Al].[Li].[C@H](O)(C([O-])=O)[C@@H](O)C([O-])=O.[Na+].[K+]>C(OCC)C.O1CCCC1>[CH:1]([N:4]1[CH:8]=[CH:7][C:6]([CH2:9][OH:10])=[N:5]1)([CH3:3])[CH3:2] |f:1.2,3.4.5,^1:14|

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(C)(C)N1N=C(C=C1)C(=O)OCC
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
C(C)OCC
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[Al].[Li]
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
O1CCCC1
Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[C@@H]([C@H](C(=O)[O-])O)(C(=O)[O-])O.[Na+].[K+]

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
0 °C
Stirring
Type
CUSTOM
Details
After stirring for 3 hours
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

STIRRING
Type
STIRRING
Details
to stir for one hour
Duration
1 h
EXTRACTION
Type
EXTRACTION
Details
The resulting mixture was extracted twice with diethyl ether
WASH
Type
WASH
Details
The combined organic extracts were washed with 10% aqueous potassium carbonate solution and brine
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over sodium sulfate
CONCENTRATION
Type
CONCENTRATION
Details
concentrated under reduced pressure

Outcomes

Product
Details
Reaction Time
3 h
Name
Type
product
Smiles
C(C)(C)N1N=C(C=C1)CO
Measurements
Type Value Analysis
YIELD: PERCENTYIELD 54%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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